Hexahydro-1H-quinolizin-2(6H)-one
Overview
Description
Hexahydro-1H-quinolizin-2(6H)-one is a heterocyclic compound that is part of a broader class of quinolizine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The quinolizine scaffold is present in various biologically active molecules and is known for its valuable physicochemical properties .
Synthesis Analysis
The synthesis of quinolizine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a series of enantiomerically pure substituted hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids, utilizing key steps such as intramolecular Mitsunobu cyclization and 6-exo-tet cyclization mediated by PPh(3)/I(2)/imidazole . Another approach for synthesizing 4H-quinolizin-4-ones involves a tandem Horner-Wadsworth-Emmons olefination/cyclisation method, which allows for the incorporation of various functional groups . Additionally, a concise synthesis method using ring-closing metathesis and palladium-catalyzed dehydrogenation has been reported, providing access to unusual substitution patterns .
Molecular Structure Analysis
The molecular structure of quinolizine derivatives is characterized by the presence of a bicyclic system containing nitrogen atoms. This structure contributes to the compound's physicochemical properties and biological activity. For example, the synthesis and conformational analysis of a pyridazino[4,5-b]quinoxaline derivative revealed two stable forms, and their structures were established using computational methods, including B3LYP geometry and GIAO/B3LYP NMR calculations .
Chemical Reactions Analysis
Quinolizine derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For instance, the alkoxylation of quinoxalin-2(1H)-ones with alcohols via cross-dehydrogenative coupling under catalyst-free conditions has been demonstrated, providing a route to 3-alkoxylquinoxalin-2(1H)-ones . Additionally, the 1,3-dipolar cycloaddition reaction has been used to synthesize pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxalines, showcasing the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolizine derivatives are influenced by their molecular structure. These compounds often exhibit strong fluorescence in aprotic solvents, as seen in indolizino[5,6-b]quinoxaline derivatives, which also display intramolecular charge-transfer character and near-infrared (NIR) fluorescence . The hypotensive and adrenergic-receptor blocking activities of certain hexahydro-1H-pyrazino[1,2-a]quinolines highlight the pharmacological potential of these compounds . Furthermore, the anti-inflammatory properties of a hydroxymethyl-substituted dihydroindolo[2,3-a]quinolizin-one derivative, which inhibits the expression of iNOS and COX-2 proteins, underscore the therapeutic relevance of quinolizine derivatives .
Scientific Research Applications
Microwave-Assisted Synthesis in Medicinal Chemistry
Hexahydro-1H-quinolizin-2(6H)-one is used in the synthesis of various compounds with potential medicinal applications. A study demonstrated the use of microwave-assisted synthesis for creating 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione derivatives, showcasing the ease and efficiency of this method in medicinal chemistry (Zhang et al., 2015).
Synthesis of Biologically Active Molecules
The quinolizin-4-one scaffold, closely related to Hexahydro-1H-quinolizin-2(6H)-one, is significant in pharmaceutical research. It features in various biologically active molecules and is synthesized using methods like ring-closing metathesis (Alanine et al., 2014).
Anti-Inflammatory Properties
Research on indole alkaloids derived from Hexahydro-1H-quinolizin-2(6H)-one has shown anti-inflammatory properties. These compounds inhibit enzymes and pathways that contribute to inflammation, showing potential for therapeutic applications (Zhao et al., 2013).
Stereoselective Synthesis in Organic Chemistry
Hexahydro-1H-quinolizin-2(6H)-one is used in stereoselective synthesis, crucial for creating compounds with specific 3D arrangements. This aspect is vital for drug development and other applications in organic chemistry (Indukuri et al., 2013).
Synthesis of Serotonin Agonists
Compounds derived from Hexahydro-1H-quinolizin-2(6H)-one have been studied for their activity as serotonin (5-HT2C) agonists, suggesting potential applications in neuropsychiatric and eating disorders (Welmaker et al., 2000).
Exploration of Physicochemical Properties
The study of Hexahydro-1H-quinolizin-2(6H)-one derivatives helps in understanding their physicochemical properties, which is crucial in the design and development of new materials and pharmaceuticals (Muir et al., 2013).
Safety And Hazards
A Safety Data Sheet for Hexahydro-1H-quinolizin-2(6H)-one indicates that it may have acute toxicity when ingested3. However, more detailed safety and hazard information is not provided in the search results.
Future Directions
The future directions for research and applications involving Hexahydro-1H-quinolizin-2(6H)-one are not specified in the search results.
Relevant Papers
Unfortunately, the search results do not provide specific papers related to Hexahydro-1H-quinolizin-2(6H)-one. However, it is mentioned that this compound has applications in scientific research1.
properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGLCASKVWATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(=O)CC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372876 | |
Record name | Hexahydro-1H-quinolizin-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-quinolizin-2(6H)-one | |
CAS RN |
23581-42-2 | |
Record name | Hexahydro-1H-quinolizin-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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